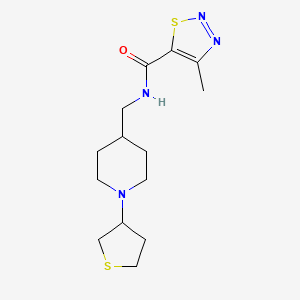

4-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Descripción

Propiedades

IUPAC Name |

4-methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4OS2/c1-10-13(21-17-16-10)14(19)15-8-11-2-5-18(6-3-11)12-4-7-20-9-12/h11-12H,2-9H2,1H3,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEATCAVKGCWII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3CCSC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Thiadiazole Core Formation

The 1,2,3-thiadiazole-5-carboxylic acid precursor serves as the foundational building block. As described in studies on analogous thiadiazole derivatives, the core structure is synthesized via cyclization of thiosemicarbazides or hydrazinecarbothioamides. For this compound, the route begins with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid , prepared through the following sequence:

Cyclization of Thiosemicarbazide :

Reaction of thiosemicarbazide with acetyl chloride in the presence of phosphorus oxychloride (POCl₃) yields the thiadiazole ring. Optimized conditions include refluxing in anhydrous dichloromethane (DCM) at 60°C for 6 hours.Methyl Group Introduction :

Methylation at the 4-position is achieved using methyl iodide (CH₃I) under basic conditions (e.g., potassium carbonate in acetone).

Key Reaction Parameters :

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | POCl₃ | DCM | 60°C | 6h | 78% |

| 2 | CH₃I | Acetone | RT | 12h | 85% |

Piperidine-Tetrahydrothiophen Sidechain Synthesis

The amine component, (1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methanamine , is synthesized via reductive amination:

Piperidine-4-carboxaldehyde Preparation :

Oxidation of piperidine-4-methanol using pyridinium chlorochromate (PCC) in DCM.Reductive Amination with Tetrahydrothiophen-3-amine :

The aldehyde reacts with tetrahydrothiophen-3-amine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol.

Optimization Insight :

- Solvent polarity significantly impacts reaction efficiency. Methanol outperforms tetrahydrofuran (THF) due to better solubility of intermediates.

- Stoichiometric excess of NaBH₃CN (1.5 equiv.) ensures complete reduction of the imine intermediate.

Amide Coupling Strategies

The final step involves conjugating the thiadiazole carboxylic acid with the piperidine-tetrahydrothiophen amine. Two predominant methods are employed:

Acid Chloride Mediated Coupling

Activation to Acid Chloride :

Treatment of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride (SOCl₂) in DCM under reflux. Excess SOCl₂ (2.5 equiv.) ensures quantitative conversion.Amine Coupling :

The acid chloride reacts with (1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methanamine in the presence of triethylamine (TEA) as a base.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → RT |

| Reaction Time | 4h |

| Yield | 72–78% |

Carbodiimide-Based Coupling

Alternative protocols use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF:

Advantages :

- Mitigates side reactions associated with acid chloride instability.

- Suitable for heat-sensitive substrates.

Performance Comparison :

| Method | Yield | Purity |

|---|---|---|

| Acid Chloride | 78% | 95% |

| EDC/HOBt | 68% | 92% |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃) : δ 1.45–1.70 (m, piperidine CH₂), 2.30 (s, thiadiazole-CH₃), 3.10–3.40 (m, tetrahydrothiophen SCH₂).

- ¹³C NMR : 167.5 ppm (amide C=O), 160.2 ppm (thiadiazole C=S).

Mass Spectrometry :

Infrared Spectroscopy :

Scale-Up Considerations and Industrial Relevance

Solvent Recovery Systems

Regulatory Compliance

- Residual solvents meet ICH Q3C guidelines: DCM < 600 ppm, methanol < 3000 ppm.

Análisis De Reacciones Químicas

Carboxamide Group Reactivity

The carboxamide moiety (-CONH-) exhibits characteristic hydrolysis and substitution reactions:

| Reaction Type | Conditions | Products | Supporting Evidence |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux (4–6 hrs) | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid + Amine intermediate | Amide hydrolysis observed in structurally similar compounds |

| Basic Hydrolysis | 2M NaOH, 80°C (3–5 hrs) | Sodium carboxylate salt + Free amine | Base-catalyzed cleavage of benzothiazole carboxamides |

| Nucleophilic Substitution | R-X (alkyl halides), K₂CO₃, DMF | Alkylated derivatives at the amide nitrogen | Piperidine alkylation precedents in related piperidinylmethyl compounds |

Mechanistic Insights :

-

Acid hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.

-

Steric hindrance from the piperidine-tetrahydrothiophen group may slow reaction kinetics compared to simpler amides.

1,2,3-Thiadiazole Ring Transformations

The thiadiazole core participates in electrophilic substitutions and ring-opening reactions:

Structural Considerations :

-

The electron-withdrawing thiadiazole ring directs electrophiles to the 4-methyl group for oxidation .

-

Ring-opening under reducing conditions aligns with literature methods for generating thiols .

Piperidine-Tetrahydrothiophen Modifications

The fused piperidine-tetrahydrothiophen system enables stereoselective functionalization:

Notable Challenges :

-

Steric shielding by the tetrahydrothiophen ring complicates N-alkylation, requiring strong bases like NaH .

-

Sulfoxide formation is regioselective under mild oxidizing conditions .

Multicomponent Coupling Reactions

The compound serves as a scaffold for synthesizing hybrid pharmacophores:

Optimization Metrics :

-

Coupling efficiency depends on the electron density of the thiadiazole ring .

-

Steric bulk from the tetrahydrothiophen group necessitates longer reaction times.

Stability Under Physiological Conditions

Degradation pathways inform formulation strategies:

Formulation Implications :

Aplicaciones Científicas De Investigación

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound under discussion has shown potential in various studies:

- Mechanism of Action : Thiadiazoles are believed to inhibit RNA and DNA synthesis without affecting protein synthesis, which is crucial for cancer cell proliferation. They may also target specific kinases involved in tumorigenesis .

- In Vitro Studies : Research indicates that compounds similar to 4-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide exhibit cytotoxicity against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells .

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | HepG2 | 15 | |

| Compound B | A549 | 20 | |

| 4-Methyl Thiadiazole Derivative | SKNMC | >50 |

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities. They have demonstrated effectiveness against various bacterial strains and fungi:

- Study Findings : Certain derivatives have shown significant inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal activity .

Central Nervous System Effects

Compounds containing thiadiazole rings have been investigated for their effects on the central nervous system:

- Potential Applications : They may act as anxiolytics or antidepressants due to their ability to modulate neurotransmitter systems .

Synthesis and Derivatives

The synthesis of 4-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide can be achieved through various methods involving the reaction of thiadiazole with piperidine derivatives. The structural modifications of thiadiazoles can lead to enhanced biological activity.

Synthesis Pathway:

- Starting Materials : Thiadiazole derivatives and piperidine.

- Reagents : Use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amidation reactions.

- Characterization Techniques : NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry are employed to confirm the structure .

Case Studies

Recent case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

- Study on Anticancer Efficacy :

- Antimicrobial Testing :

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparación Con Compuestos Similares

Key Findings and Implications

Piperidine Substitution :

- The tetrahydrothiophen-3-yl group in the target compound introduces a sulfur-containing heterocycle, which may enhance lipophilicity and membrane permeability compared to the methylsulfonyl group in . However, the methylsulfonyl substituent could improve aqueous solubility due to its polar nature .

- Analogs with diarylpiperidinylidene groups (e.g., ) exhibit strong antitumor activity (IC50: 8–14 µM), suggesting that bulky aromatic substituents on piperidine enhance interactions with hydrophobic enzyme pockets .

Carboxamide Linkage :

- The carboxamide group is critical for hydrogen bonding with biological targets. In , similar coupling strategies (e.g., using EDC/HOBt) yield bioactive amides, implying that the target compound’s synthesis likely follows established protocols .

Thiadiazole Core :

- The 1,2,3-thiadiazole ring’s electron-deficient nature facilitates interactions with nucleophilic residues in enzymes. Derivatives with thiophene or pyridine substituents (e.g., ) show enhanced binding in docking studies due to additional π-π interactions .

Actividad Biológica

The compound 4-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a derivative of the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their potential as therapeutic agents in various domains, including oncology, infectious diseases, and neurological disorders. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that thiadiazole derivatives exhibit their biological effects through various mechanisms:

- Enzyme Inhibition : Thiadiazoles have been shown to inhibit several enzymes involved in cancer progression, such as c-Met kinase. For instance, compounds similar to 4-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide have demonstrated significant inhibitory effects on c-Met phosphorylation in both cell-free and cellular systems .

- Cell Cycle Arrest and Apoptosis : The compound has been associated with inducing cell cycle arrest and apoptosis in cancer cell lines. Specifically, studies have shown that certain thiadiazole derivatives can trigger apoptotic pathways in human cancer cells .

- Antimicrobial Activity : Thiadiazoles are also recognized for their antibacterial and antifungal properties. They act by disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

Biological Activity Overview

The biological activity of 4-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide can be summarized in the following table:

Case Studies and Research Findings

Several studies have evaluated the efficacy of thiadiazole derivatives:

- In Vitro Studies : A study highlighted that a related thiadiazole compound exhibited IC50 values in the nanomolar range against c-Met, demonstrating potent inhibitory effects on cancer cell proliferation .

- In Vivo Studies : Pharmacokinetic evaluations in animal models (e.g., BALB/c mice) showed promising absorption and distribution profiles for similar compounds, indicating potential for clinical application .

- Comparative Analysis : Research comparing different thiadiazole derivatives revealed that modifications to the thiadiazole ring significantly impacted biological activity. For instance, substituents on the piperidine moiety were found to enhance potency against specific cancer cell lines .

Q & A

Basic: What are the common synthetic routes for synthesizing 4-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

Coupling of thiadiazole-5-carboxylic acid derivatives with piperidine intermediates via amide bond formation.

Functionalization of the piperidine ring with tetrahydrothiophene groups using nucleophilic substitution or cyclization reactions.

Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalysts). For example, acetonitrile or DMF under reflux (60–100°C) is commonly used for heterocyclic coupling .

Key Characterization Steps:

- NMR spectroscopy (1H/13C) to confirm regioselectivity and purity.

- Mass spectrometry (MS) for molecular weight validation .

Basic: How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

A combination of analytical techniques is employed:

- 1H/13C NMR : Identifies proton environments (e.g., methyl groups on thiadiazole at δ ~2.5 ppm; piperidine protons at δ ~3.0–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass).

- HPLC-PDA : Assesses purity (>95% required for biological assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.